2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
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Overview
Description
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a thiazolidinone ring and a butylphenyl group .
Preparation Methods
The synthesis of 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 4-butylbenzaldehyde with thiazolidin-4-one under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in polymer processing.
3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate: Another antioxidant used in bioprocessing materials.
Bis(p-nonylphenyl)phosphate: Used in similar applications as an antioxidant.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in its research and industrial uses .
Properties
Molecular Formula |
C15H17NO2S |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(2Z)-2-[2-(4-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO2S/c1-2-3-4-11-5-7-12(8-6-11)13(17)9-15-16-14(18)10-19-15/h5-9H,2-4,10H2,1H3,(H,16,18)/b15-9- |
InChI Key |
LRDRFCDJPIWFKO-DHDCSXOGSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 |
Origin of Product |
United States |
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